Sodium 4-bromo-3-methoxybenzene-1-sulfinate

Description

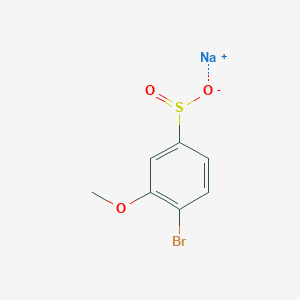

Sodium 4-bromo-3-methoxybenzene-1-sulfinate is an organosulfur compound with the molecular formula C₇H₆BrNaO₃S. It consists of a benzene ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and a sulfinate group (-SO₂⁻) at the 1-position, neutralized by a sodium cation. This compound is primarily utilized in organic synthesis as a sulfonylation or sulfinylating agent, enabling the introduction of sulfonyl groups into target molecules . Its unique substituent combination (electron-withdrawing bromine and electron-donating methoxy) distinguishes it from simpler sulfinate salts.

Properties

IUPAC Name |

sodium;4-bromo-3-methoxybenzenesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S.Na/c1-11-7-4-5(12(9)10)2-3-6(7)8;/h2-4H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRRXXXLZXWSIQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-bromo-3-methoxybenzene-1-sulfinate typically involves the sulfonation of 4-bromo-3-methoxybenzene. This process can be achieved through the reaction of 4-bromo-3-methoxybenzene with sulfur dioxide and sodium hydroxide under controlled conditions . The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromo-3-methoxybenzene-1-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfides.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Sodium 4-bromo-3-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 4-bromo-3-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Sodium 3-nitrobenzene-1-sulfinate: A nitro (-NO₂) group strongly deactivates the ring, reducing electrophilic substitution reactivity compared to methoxy-substituted analogs.

Physical and Chemical Properties

The table below summarizes hypothetical properties based on substituent trends (specific data from provided evidence is unavailable):

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water | Reactivity in Sulfonylation |

|---|---|---|---|---|

| Sodium 4-bromo-3-methoxybenzene-1-sulfinate | 273.08 | ~250 (decomposes) | Moderate | High (Br acts as leaving group) |

| Sodium 4-methylbenzene-1-sulfinate | 178.18 | ~300 | Low | Moderate |

| Sodium 3-nitrobenzene-1-sulfinate | 207.15 | ~275 | High | Low (due to nitro group) |

Key Observations :

- Solubility: Electron-withdrawing groups (e.g., -NO₂) enhance water solubility via increased polarity, whereas hydrophobic groups (e.g., -CH₃) reduce it.

- Reactivity : Bromine in this compound facilitates nucleophilic displacement, making it advantageous in Suzuki-Miyaura or Ullmann couplings. Methoxy groups may stabilize intermediates via resonance.

Limitations of Provided Evidence

Thus, this analysis relies on established substituent effects and reactivity principles in sulfinate chemistry.

Biological Activity

Sodium 4-bromo-3-methoxybenzene-1-sulfinate is an organosulfur compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features:

- A bromine atom at the para position relative to the methoxy group.

- A sulfinate functional group, which enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile. This duality allows it to participate in various chemical reactions, including:

- Nucleophilic substitution : The bromine atom can be substituted with other functional groups, facilitating the formation of diverse derivatives.

- Formation of metal complexes : The compound can interact with metal ions, which may modulate its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for some pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 2–5 |

| Escherichia coli | 8–16 |

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. It showed promising results against various tumor cells, as indicated by IC50 values in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.5–1.0 |

| HeLa (Cervical Cancer) | 1.5–2.5 |

| A549 (Lung Cancer) | 2.0–3.0 |

These findings suggest that this compound may have potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antibacterial Properties : A study published in MDPI reported that the compound exhibited potent activity against multidrug-resistant strains of bacteria, with MIC values comparable to established antibiotics .

- Cytotoxic Effects on Cancer Cells : Research highlighted in ACS Chemical Neuroscience demonstrated that this compound inhibited cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with specific enzymes and receptors, potentially leading to alterations in cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.